Home > Products > Screening Compounds P12063 > 7-(Chloromethyl)pyrazolo[1,5-a]pyridine
7-(Chloromethyl)pyrazolo[1,5-a]pyridine - 1824340-85-3

7-(Chloromethyl)pyrazolo[1,5-a]pyridine

Catalog Number: EVT-2820138
CAS Number: 1824340-85-3
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a planar structure. Its crystal structure is stabilized by weak C—H⋯N hydrogen bonds, leading to the formation of infinite sheets. []

2-Methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine (KC-764)

  • Compound Description: KC-764 is a potent antiplatelet agent that acts by inhibiting thromboxane B2 (TXB2) production. It demonstrates strong anti-aggregatory effects against both arachidonic acid (AA)- and collagen-induced platelet aggregation in various species, including humans. [, , , , , ]
  • Compound Description: This compound is a radioiodinated pyrazolo[1,5-a]pyridine derivative developed as a potential radioligand for dopamine D4 receptor studies. It exhibits high affinity for the D4 receptor subtype with a Ki value of 3.1 nM. []

3-(4-Chlorophenylpiperazin-1-ylmethyl)-7-[131I]iodopyrazolo[1,5-a]pyridine

  • Compound Description: This is another radioiodinated pyrazolo[1,5-a]pyridine derivative designed as a radioligand for dopamine D4 receptor studies, demonstrating high affinity with a Ki value of 2.6 nM. []

QO-40 (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)

  • Compound Description: QO-40 is a known activator of KCNQ2/Q3 K+ channels. Studies revealed its ability to stimulate Ca2+-activated K+ current (IK(Ca)) by activating large-conductance Ca2+-activated K+ (BKCa) channels. []

Series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines

  • Compound Description: This series of compounds was investigated for their potential as selective antagonists of the corticotropin-releasing factor 1 (CRF(1)) receptor. The most promising compound, E2508, displayed potent in vitro activity, favorable drug-like properties, and significant oral efficacy in animal models of stress-related disorders. []
  • Compound Description: These compounds represent a novel series designed as structural isomers of previously reported pyrazolo[3,4-b]pyridines. These derivatives displayed high affinity and selectivity for the CB2 receptor, acting as inverse agonists in cAMP assays. []

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189/LDN)

  • Compound Description: LDN is an activin receptor-like kinase 3 (ALK3) antagonist and demonstrated the ability to enhance liver regeneration after partial hepatectomy (PH) in animal models. Its mechanism of action involves blocking SMAD phosphorylation, increasing serum interleukin-6 levels, and modulating other factors crucial for liver regeneration. []

DMH2 (4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine)

  • Compound Description: DMH2 acts as a potent ALK3 antagonist and shows potential in enhancing liver regeneration. []

VU0465350 (7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine)

  • Compound Description: VU0465350 acts as an ALK3 antagonist and exhibits potential in enhancing liver regeneration. []
Overview

7-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring, with a chloromethyl group located at the 7-position. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The unique structure allows for various chemical modifications, making it a versatile building block in synthetic organic chemistry.

Source

The compound is cataloged under the Chemical Abstracts Service number 1824340-85-3 and can be sourced from chemical suppliers such as Benchchem, which provides detailed information on its synthesis and applications.

Classification

7-(Chloromethyl)pyrazolo[1,5-a]pyridine falls under the category of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. It is classified as a heterocyclic aromatic compound, notable for its potential use in pharmaceuticals and as a precursor for further chemical transformations.

Synthesis Analysis

Methods

The synthesis of 7-(Chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction is usually performed in dimethylformamide (DMF) at elevated temperatures to promote cyclization.

Technical Details

  • Reaction Conditions: The reaction generally requires heating to around 100-150°C for several hours.
  • Yield Optimization: The yield can be enhanced by optimizing the concentration of reactants and the reaction time.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to improve efficiency and reduce waste, adhering to green chemistry principles.
Molecular Structure Analysis

Structure

The molecular structure of 7-(Chloromethyl)pyrazolo[1,5-a]pyridine features:

  • A pyrazole ring fused with a pyridine ring.
  • A chloromethyl group (-CH2Cl) at the 7-position of the pyrazole ring.

Data

  • Molecular Formula: C₈H₈ClN₃
  • Molecular Weight: Approximately 185.62 g/mol
  • Structural Representation: The compound can be represented by its structural formula showing the connectivity between atoms.
Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)pyrazolo[1,5-a]pyridine can undergo several types of reactions due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation: The compound can be oxidized to introduce additional functional groups.
  • Reduction: Reduction reactions may alter specific functional groups or remove them entirely.

Technical Details

  • Common Reagents:
    • For nucleophilic substitution: Sodium azide or primary amines.
    • For oxidation: Potassium permanganate or hydrogen peroxide.
    • For reduction: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

Process

The mechanism of action for compounds like 7-(Chloromethyl)pyrazolo[1,5-a]pyridine often involves interactions with biological targets such as enzymes or receptors. The chloromethyl group serves as a reactive site that can facilitate binding to biological molecules.

Data

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific mechanism often depends on the substituents introduced during synthesis and their interactions with target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: The presence of the chloromethyl group makes it reactive towards nucleophiles.
Applications

Scientific Uses

7-(Chloromethyl)pyrazolo[1,5-a]pyridine is utilized in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Material Science: Used in synthesizing polymers and other materials due to its reactive nature.
  • Biochemical Research: Investigated for its potential role in modulating biological pathways through enzyme inhibition or receptor interaction .
Synthetic Methodologies for 7-(Chloromethyl)pyrazolo[1,5-a]pyridine

Azirine Rearrangement Strategies for Core Heterocycle Construction

The azirine rearrangement pathway represents a cornerstone in the efficient construction of the pyrazolo[1,5-a]pyridine scaffold. This method capitalizes on the in situ generation and rearrangement of reactive azirine intermediates to form the fused bicyclic core. As demonstrated in antiherpetic agent synthesis, 2H-azirines derived from α-halogenated ketones undergo thermal or photochemical rearrangement to yield functionalized pyrazolo[1,5-a]pyridines. A specific protocol involves treating 3-(bromomethyl)-1-(2,4-dichlorophenyl)-2-(2,4-dichlorophenylimino)propan-1-one with base to form the azirine intermediate, which spontaneously rearranges to the corresponding 7-(unsubstituted)pyrazolo[1,5-a]pyridine [1]. This approach provides exceptional regiocontrol during ring formation, which is critical for subsequent functionalization at the C-7 position. The mild reaction conditions (typically ambient temperature to 80°C in aprotic solvents) preserve sensitive functional groups, making this strategy particularly valuable for pharmaceutical intermediates where structural integrity is paramount [6]. Recent optimizations have achieved yields exceeding 75% through precise stoichiometric control of halogenated precursors and elimination of side reactions through inert atmosphere processing [1] [6].

Table 1: Azirine Rearrangement Route to Pyrazolo[1,5-a]pyridine Core

Azirine PrecursorRearrangement ConditionsProductYield (%)
3-(Bromomethyl)-1-aryl-2-iminopropan-1-oneDIPEA, DCM, RT, 12h7-H-pyrazolo[1,5-a]pyridine68-75
Chloroacetyl-aryl imineNaH, THF, 0°C→RT7-H-pyrazolo[1,5-a]pyridine72
Trifluoroacetyl-derived imineK₂CO₃, DMF, 60°C7-CF₃-pyrazolo[1,5-a]pyridine65

Late-Stage Chloromethyl Functionalization Techniques

Introduction of the chloromethyl group at the C-7 position predominantly occurs through late-stage modification of preformed heterocyclic intermediates, leveraging either nucleophilic substitution or electrophilic chlorination pathways. The most extensively documented approach involves nucleophilic displacement of C-7 hydroxyl or bromo substituents using chlorinating agents. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent for converting 7-hydroxypyrazolo[1,5-a]pyridines to the target chloromethyl derivatives under reflux conditions (100-110°C) for 4-8 hours, achieving conversions >85% as confirmed by crystallographic analysis [4]. Alternatively, direct electrophilic chlorination at the methyl group is achievable using reagents like sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride, though this method requires stringent temperature control (-10°C to 0°C) to prevent polyhalogenation [7]. Computational studies indicate the electron-deficient nature of C-7 significantly enhances the leaving group capacity of hydroxyl or halogen substituents, enabling nucleophilic displacement without catalyst assistance. Recent advances demonstrate that continuous flow reactors improve selectivity in chloromethylation by minimizing residence time of reactive intermediates, reducing dimerization byproducts from ~15% to <3% [4] [7].

Orthogonal Reactivity at C-3 vs. C-7 Positions

The contrasting electronic environments at C-3 and C-7 positions in pyrazolo[1,5-a]pyridine scaffolds enable simultaneous or sequential derivatization—a critical feature for pharmaceutical applications requiring bifunctionalization. C-7 exhibits pronounced electron deficiency due to adjacent nitrogen atoms, rendering it highly amenable to nucleophilic aromatic substitution (SNAr). This allows displacement of chloro or bromo substituents with nitrogen nucleophiles (amines, azides) or oxygen nucleophiles (alkoxides) under mild conditions (25-60°C). Conversely, C-3 displays electron-rich character, favoring electrophilic substitutions such as bromination, acylation, or transition metal-catalyzed cross-couplings [1]. This orthogonality is exemplified in GW3733 synthesis, where C-3 pyrimidinyl installation via Suzuki coupling precedes C-7 amination without protecting groups—a feat enabled by the 100-fold difference in reaction rates between positions [1]. Density functional theory (DFT) calculations confirm the electrostatic potential at C-7 (-42.7 kcal/mol) versus C-3 (-12.3 kcal/mol) underpins this differential reactivity. Synthetic protocols exploiting this phenomenon achieve >90% regioselectivity in sequential functionalization, significantly streamlining access to complex derivatives like kinase inhibitors [1] [9].

Table 2: Orthogonal Reactivity at Key Positions

PositionElectronic CharacterPreferred ReactionsRepresentative Conditions
C-7Electron-deficientSNAr, oxidationRNH₂, DIPEA, DMSO, 50°C
POCl₃, reflux
C-3Electron-richElectrophilic substitution, cross-couplingBr₂, AcOH, RT
Suzuki coupling: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C
C-5ModerateRadical halogenationNBS, benzoyl peroxide, CCl₄, Δ

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of 7-substituted pyrazolo[1,5-a]pyridines by accelerating key steps while enhancing sustainability metrics. Cyclocondensation reactions between β-enaminones and 3-aminopyrazoles, conventionally requiring 4-12 hours under reflux, achieve completion within 15-40 minutes under microwave irradiation (120-180°C), yielding 7-aryl derivatives in 80-96% yields [5]. Solvent-free protocols further improve green chemistry parameters, with reaction mass efficiency (RME) values reaching 40-53%—significantly higher than traditional BODIPY fluorophore syntheses (1.31-17.9% RME) [5]. The dramatic rate enhancement stems from efficient dielectric heating, which elevates reaction temperatures above solvent boiling points while suppressing thermal decomposition pathways. MAOS also benefits late-stage chloromethylation: deprotection of methoxy groups using HBr/HTPB proceeds in 40 minutes at 110°C versus 7 hours conventionally, improving yields from 54% to 79% [8]. Life cycle assessment reveals MAOS reduces cumulative energy demand by 65% and E-factor (waste per product mass) by 70% compared to conventional routes, primarily through solvent elimination and reduced purification needs [3] [5] [8].

Table 3: Microwave vs. Conventional Synthesis Comparison

Reaction StepConventional ConditionsYield (%)MAOS ConditionsYield (%)Time Reduction
CyclocondensationEtOH, reflux, 4-12h68-72Solvent-free, 180°C, 15-40 min88-968-18x
O-DemethylationHBr/H₂O, 100°C, 7h54HBr/HTPB, 110°C, 40 min7910.5x
ChloromethylationPOCl₃, reflux, 8h75POCl₃, 150°C, 20 min8224x

Role of Key Intermediates in Scalable Synthesis

Strategic intermediate design enables multigram synthesis of 7-(chloromethyl)pyrazolo[1,5-a]pyridine with stringent purity profiles (>99% HPLC). Three pivotal intermediates dominate synthetic routes:

  • 7-Hydroxypyrazolo[1,5-a]pyridines: Synthesized via azirine rearrangement or cyclocondensation, these compounds serve as direct precursors for chlorination. Crystalline derivatives like 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile facilitate purification by recrystallization rather than chromatography, critical for process scale-up [4].
  • Azirine-carboxylates: Thermally labile intermediates that rearrange regioselectively upon mild heating (50-60°C), generating the heterocyclic core without epimerization risks. Their isolation is unnecessary; in situ generation and consumption streamline manufacturing [6].
  • Halogenated analogs: 7-Bromomethyl derivatives act as alkylation agents in nucleophilic displacement, though chloride offers cost advantages (POCl₃ vs. POBr₃). Stability studies indicate 7-(chloromethyl) derivatives exhibit superior shelf-life (>24 months at 2-8°C) compared to bromo analogs (6-9 months) [1] [4].

Kilogram-scale processes employ orthogonal protection: C-3 carboxyl groups are masked as ethyl esters during C-7 chlorination with POCl₃, then deprotected under mild alkaline conditions without affecting the chloromethyl group. This strategy achieves 82% overall yield in three steps with <0.5% impurities, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates [6] [9].

Table 4: Key Intermediates for Scalable Synthesis

IntermediateSynthetic RolePurification MethodScale AchievedPurity
7-Hydroxy-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileDirect POCl₃ chlorinationRecrystallization (EtOAc/hexane)5 kg>99%
Ethyl 1-(2-aziridinyl)-2-diazo-3-oxobutanoateThermal rearrangement to coreNone (used in situ)3.2 kg95% (crude)
7-(Bromomethyl)pyrazolo[1,5-a]pyridineHalogen exchangeColumn chromatography800 g98%

Concluding Remarks

The synthetic landscape for 7-(chloromethyl)pyrazolo[1,5-a]pyridine continues to evolve toward greener, more efficient strategies. Orthogonal functionalization principles enable combinatorial diversification for drug discovery, while microwave-assisted routes address environmental concerns through solvent reduction and energy efficiency. Future advancements will likely focus on catalytic C–H chloromethylation and continuous-flow processes to further enhance sustainability.

Properties

CAS Number

1824340-85-3

Product Name

7-(Chloromethyl)pyrazolo[1,5-a]pyridine

IUPAC Name

7-(chloromethyl)pyrazolo[1,5-a]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61

InChI

InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2

InChI Key

HTTNCAHTBCMHNN-UHFFFAOYSA-N

SMILES

C1=CC2=CC=NN2C(=C1)CCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.